molecular formula C19H17Cl2N3O5S B1670480 Dicloxacillin CAS No. 3116-76-5

Dicloxacillin

Cat. No.: B1670480
CAS No.: 3116-76-5
M. Wt: 470.3 g/mol
InChI Key: YFAGHNZHGGCZAX-JKIFEVAISA-N
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Mechanism of Action

Target of Action

Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis , leading to the death of the bacteria.

Biochemical Pathways

The bactericidal activity of this compound results from the inhibition of cell wall synthesis . By binding to PBPs, this compound blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

This compound has a bioavailability of 60 to 80% . It is metabolized in the liver and has a half-life of 0.7 hours . The compound is excreted through renal and biliary routes . The pharmacokinetic properties of this compound impact its bioavailability and effectiveness in treating infections.

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become unstable and eventually die . This makes this compound effective against infections caused by penicillin-susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, free-living bacteria in the environment have developed defense mechanisms such as genetic resistance in response to being in contact with antibiotics like this compound . This can lead to the development of antibiotic-resistant bacteria, which can reduce the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Dicloxacillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This interaction leads to the inhibition of cell wall biosynthesis, resulting in bacterial cell lysis and death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. It disrupts bacterial cell wall synthesis, leading to cell lysis and death. This antibiotic influences cell function by targeting the PBPs, which are crucial for maintaining cell wall integrity . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which prevents the bacteria from multiplying and spreading .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific PBPs within the bacterial cell wall. By inhibiting the third and final stage of bacterial cell wall synthesis, this compound prevents the cross-linkage between peptidoglycan polymer chains . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound’s stability against beta-lactamases ensures its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistant bacterial strains, highlighting the importance of appropriate dosage and treatment duration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At high doses, this compound can cause toxic effects such as irritation, rash, labored breathing, and gastrointestinal disturbances . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes partial hydrolysis to form penicilloic acids, which are microbiologically inactive . A small portion of this compound is also hydroxylated to form a microbiologically active metabolite . The primary route of elimination is through renal excretion, with the drug being excreted unchanged in the urine .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It binds extensively to serum proteins, mainly albumin . The volume of distribution is relatively low, and this compound is primarily excreted unchanged in the urine . The drug’s distribution is influenced by factors such as protein binding and renal function .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The drug targets PBPs, which are located on the inner membrane of the bacterial cell wall . This localization is crucial for this compound’s ability to inhibit cell wall synthesis and induce bacterial cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the beta-lactam ring and the attachment of the isoxazolyl group. The key steps include:

Industrial Production Methods: Industrial production of this compound sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dicloxacillin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound sodium, which may have different pharmacological properties .

Scientific Research Applications

Dicloxacillin sodium has a wide range of scientific research applications, including:

Biological Activity

Dicloxacillin is a semisynthetic penicillin antibiotic primarily used for treating infections caused by penicillinase-producing Staphylococcus aureus. Understanding its biological activity is crucial for optimizing its clinical use and managing potential drug interactions.

Pharmacokinetics

This compound exhibits rapid absorption and distribution in the body. Key pharmacokinetic parameters include:

  • Tmax : 0.75–1.25 hours after oral administration.
  • Half-life (t1/2) : Ranges from 1.38 to 1.71 hours.
  • Excretion : Approximately 38.65% to 50.10% of the drug is excreted unchanged via the kidneys, with no significant accumulation observed upon repeated dosing .

Induction of Cytochrome P450 Enzymes

Recent studies have highlighted this compound's role as an inducer of certain cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4. This induction can significantly affect the metabolism of co-administered drugs, particularly those with narrow therapeutic windows.

Key Findings:

  • A clinical study demonstrated that a 10-day treatment with this compound resulted in a significant reduction in the area under the plasma concentration-time curve (AUC) for drugs metabolized by these enzymes:
    • Omeprazole (CYP2C19): GMR [95% CI]: 0.33 [0.24, 0.45]
    • Tolbutamide (CYP2C9): GMR [95% CI]: 0.73 [0.65, 0.81]
    • Midazolam (CYP3A4): GMR [95% CI]: 0.54 [0.41, 0.72] .

This induction is attributed to the activation of the pregnane X receptor (PXR), leading to increased expression and activity of these enzymes in human hepatocytes .

Efficacy Against Staphylococcus aureus

This compound is effective against methicillin-sensitive Staphylococcus aureus (MSSA). A retrospective study analyzing treatment outcomes for penicillin-susceptible S. aureus bacteraemia found that this compound therapy was associated with lower mortality compared to cefuroxime treatment:

Treatment30-Day Mortality Rate (%)Adjusted Hazard Ratio (HR)
Cefuroxime392.54
Penicillin20Reference
This compound10Reference

These findings suggest that this compound may be a preferable option for treating certain S. aureus infections .

Case Studies and Clinical Implications

Case Study: Drug Interaction
A notable case involved a patient whose international normalized ratio (INR) significantly decreased following the initiation of this compound therapy, demonstrating its potential to interact with anticoagulants like warfarin due to CYP enzyme induction .

Safety Profile
In clinical trials, this compound has shown a favorable safety profile, with mild adverse events reported and no serious complications noted during pharmacokinetic evaluations .

Properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGHNZHGGCZAX-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous)
Record name Dicloxacillin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1022924
Record name Dicloxacillin
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Molecular Weight

470.3 g/mol
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Physical Description

Solid
Record name Dicloxacillin
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Solubility

2.96e-02 g/L
Record name Dicloxacillin
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Mechanism of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.
Record name Dicloxacillin
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CAS No.

3116-76-5
Record name Dicloxacillin
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Record name DICLOXACILLIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dicloxacillin exert its antibacterial effect?

A1: this compound, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []

Q2: Does the presence of this compound affect other cellular processes in bacteria?

A2: While primarily targeting cell wall synthesis, this compound has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.

Q4: Is spectroscopic data available for this compound?

A4: Yes, several analytical methods utilize spectroscopic properties of this compound for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []

Q5: How stable is this compound in oral suspension form?

A5: this compound sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.

Q7: How does the isoxazolyl side chain of this compound contribute to its activity?

A7: The isoxazolyl side chain in this compound is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]

Q8: What strategies can improve the stability of this compound formulations?

A8: Cyclodextrin complexation has shown promise in enhancing this compound stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []

Q10: What are the main routes of this compound elimination?

A10: this compound is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []

Q11: Are there differences in this compound pharmacokinetics in cystic fibrosis patients?

A11: Yes, cystic fibrosis patients exhibit altered this compound pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]

Q12: What types of infections is this compound effective against?

A12: this compound demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]

Q13: Has this compound been compared to other antibiotics in clinical trials?

A13: Yes, a randomized clinical trial compared the efficacy of this compound in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []

Q14: Is resistance to this compound a concern?

A14: Yes, resistance to this compound, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []

Q15: What are the potential adverse effects of this compound?

A15: While generally well-tolerated, this compound can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.

Q16: What analytical methods are commonly used to measure this compound concentrations?

A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying this compound in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]

Q17: Are there alternative analytical techniques for this compound analysis?

A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for this compound quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]

Q18: Have spectrophotometric methods been developed for this compound determination?

A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for this compound analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of this compound in pharmaceutical formulations. [, ]

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